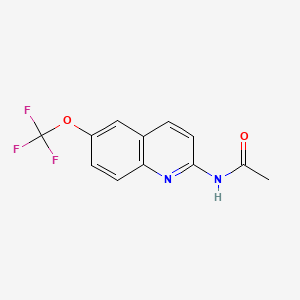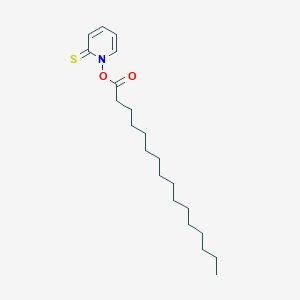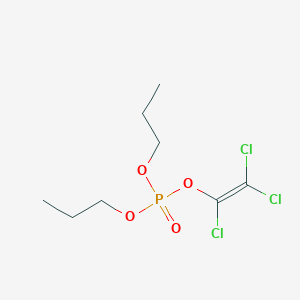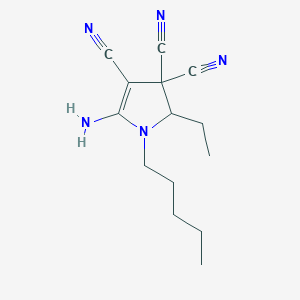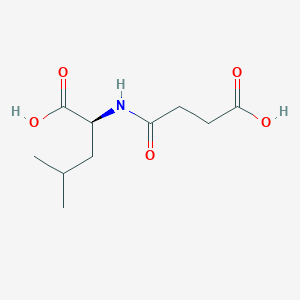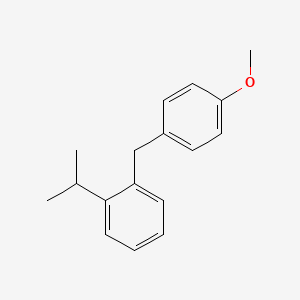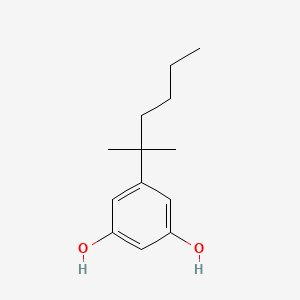
5-(2-Methylhexan-2-YL)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methylhexan-2-yl)benzene-1,3-diol, also known as 2-Methyl-2-(3,5-dihydroxyphenyl)hexane, is a chemical compound with the molecular formula C₁₃H₂₀O₂ and a molecular weight of 208.297 g/mol . This compound is characterized by the presence of a benzene ring substituted with two hydroxyl groups and a 2-methylhexan-2-yl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylhexan-2-yl)benzene-1,3-diol typically involves the reaction of resorcinol with an appropriate alkylating agent under controlled conditions. One common method involves the use of trifluoroacetic acid to produce an acetate ester, which is then reacted with ethylene oxide to form an ether. This ether is subsequently reacted with 2,4,5-octane triol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反应分析
Types of Reactions
5-(2-Methylhexan-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
5-(2-Methylhexan-2-yl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including neuroprotective properties.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection.
Industry: Utilized in the production of specialty chemicals and as a precursor for other compounds.
作用机制
The mechanism of action of 5-(2-Methylhexan-2-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol)
Uniqueness
5-(2-Methylhexan-2-yl)benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other methylbenzenediols. Its 2-methylhexan-2-yl group provides steric hindrance and influences its reactivity and interactions with other molecules .
属性
CAS 编号 |
22930-09-2 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC 名称 |
5-(2-methylhexan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C13H20O2/c1-4-5-6-13(2,3)10-7-11(14)9-12(15)8-10/h7-9,14-15H,4-6H2,1-3H3 |
InChI 键 |
OGJCBOZUYODQMK-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)(C)C1=CC(=CC(=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B14132567.png)

![1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one](/img/structure/B14132584.png)
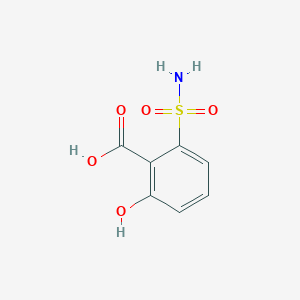
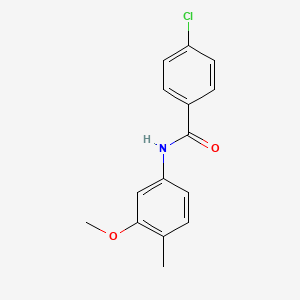
![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)
